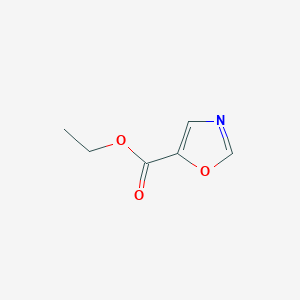

Ethyl oxazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMORCCAHXFIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449963 | |

| Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118994-89-1 | |

| Record name | ETHYL OXAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Chemist's Guide to Ethyl Oxazole-5-Carboxylate: Core Pathways and Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold." Oxazole derivatives are known to interact with a diverse range of biological targets, exhibiting activities such as anti-inflammatory, antibiotic, antifungal, and anticancer properties.[1] Ethyl oxazole-5-carboxylate, in particular, serves as a versatile building block in the synthesis of more complex molecules, where the ester functionality provides a convenient handle for further chemical elaboration. This guide provides an in-depth exploration of the core synthetic pathways to this valuable compound, offering both classical and contemporary methodologies for the discerning researcher.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three robust and widely applicable methods: the Van Leusen Oxazole Synthesis, a modern [3+2] cycloaddition approach, and a regioselective rhodium-catalyzed synthesis. Each method offers distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.

| Synthesis Pathway | Key Reactants | Core Transformation | Key Advantages |

| Van Leusen Oxazole Synthesis | Aldehyde (Ethyl Glyoxalate), Tosylmethyl Isocyanide (TosMIC) | Base-mediated condensation and cyclization | Well-established, reliable for 5-substituted oxazoles. |

| [3+2] Cycloaddition | Carboxylic Acid (Formic Acid), Ethyl Isocyanoacetate | In situ activation of carboxylic acid followed by cycloaddition | High efficiency, broad substrate scope, one-pot procedure. |

| Rhodium-Catalyzed Synthesis | α-Diazo-β-ketoester, Amide (Formamide) | Regioselective carbene insertion and cyclodehydration | High regioselectivity, catalytic in nature. |

The Van Leusen Oxazole Synthesis: A Classic Route to 5-Substituted Oxazoles

The Van Leusen reaction is a powerful and well-established method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3] This reaction is particularly well-suited for the preparation of 5-substituted oxazoles, making it a prime candidate for the synthesis of this compound.[4] The key to this transformation is the unique reactivity of TosMIC, which possesses an acidic α-proton, a good leaving group (tosyl), and a reactive isocyanide moiety.[5]

Mechanistic Insights

The reaction proceeds through a well-defined, multi-step mechanism:[2][5]

-

Deprotonation: A base, typically potassium carbonate or a stronger base like an alkoxide, deprotonates the α-carbon of TosMIC to generate a nucleophilic carbanion.

-

Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, ethyl glyoxalate) to form an alkoxide intermediate.

-

Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide attacks the isocyanide carbon in an intramolecular fashion, leading to the formation of a five-membered oxazoline ring.

-

Elimination and Aromatization: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), resulting in the formation of the aromatic oxazole ring.

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

-

Ethyl glyoxalate (solution in toluene or dichloromethane)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol, anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glyoxalate (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).[6]

-

Add anhydrous methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Modern [3+2] Cycloaddition: A Direct Approach from Carboxylic Acids

A highly efficient and modern approach to the synthesis of 4,5-disubstituted oxazoles involves the direct [3+2] cycloaddition of carboxylic acids with isocyanoacetates.[7] This method circumvents the need for pre-functionalized starting materials and often proceeds in a one-pot fashion with high atom economy. For the synthesis of this compound, formic acid serves as the carboxylic acid component.

Mechanistic Rationale

The core of this methodology lies in the in situ activation of the carboxylic acid, which is then trapped by the isocyanoacetate.

-

Activation of Carboxylic Acid: A coupling reagent, such as a triflylpyridinium salt (e.g., DMAP-Tf), activates the carboxylic acid (formic acid) to form a highly reactive acylpyridinium intermediate.

-

Nucleophilic Attack by Isocyanoacetate: In the presence of a base (e.g., DMAP), ethyl isocyanoacetate is deprotonated to form a nucleophilic carbanion. This carbanion then attacks the activated acylpyridinium intermediate.

-

Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by elimination to yield the aromatic oxazole ring.

Caption: [3+2] Cycloaddition Pathway for Oxazole Synthesis.

Experimental Protocol: [3+2] Cycloaddition Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted oxazoles and should be optimized for the specific reactants.[7]

Materials:

-

Formic acid

-

Ethyl isocyanoacetate

-

4-(Dimethylamino)pyridinium triflate (DMAP-Tf)

-

4-(Dimethylaminopyridine) (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add formic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).[8]

-

Add anhydrous dichloromethane to achieve a 0.1 M concentration based on the formic acid.

-

Stir the mixture at room temperature for 5 minutes.

-

Add ethyl isocyanoacetate (1.2 equiv) dropwise to the reaction mixture.

-

Increase the temperature to 40 °C and stir for 30-60 minutes, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane (3 x volume of the reaction).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Rhodium-Catalyzed Synthesis: A Regioselective Approach

For a more advanced and catalytic route, rhodium-catalyzed reactions of α-diazo-β-ketoesters with amides offer a highly regioselective synthesis of oxazole-5-carboxylates.[9] The choice of the rhodium catalyst is crucial in directing the regioselectivity of the reaction. Specifically, dirhodium tetrakis(heptafluorobutyramide) has been shown to favor the formation of the 5-carboxylate isomer.

Mechanistic Principles

The reaction is believed to proceed through the formation of a rhodium carbene intermediate.

-

Rhodium Carbene Formation: The rhodium catalyst reacts with the α-diazo-β-ketoester to form a rhodium carbene species, with the concomitant loss of dinitrogen.

-

Ylide Formation: The rhodium carbene reacts with the amide (formamide) to form an ylide intermediate.

-

Intramolecular Cyclization and Dehydration: The ylide undergoes intramolecular cyclization, followed by dehydration, to afford the oxazole-5-carboxylate product. The specific ligands on the rhodium catalyst influence the electronics and sterics of the carbene intermediate, thereby controlling the regioselectivity of the cyclization.

Caption: Rhodium-Catalyzed Synthesis of Oxazole-5-Carboxylates.

Conceptual Experimental Outline

A detailed experimental protocol for this specific transformation would require adaptation from the published literature.[9] The general approach would involve:

-

Dissolving the α-diazo-β-ketoester and formamide in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Adding a catalytic amount of the appropriate rhodium catalyst (e.g., dirhodium tetrakis(heptafluorobutyramide)).

-

Stirring the reaction at a specified temperature (often room temperature or slightly elevated) until completion, as monitored by TLC.

-

Workup would typically involve filtration through a pad of silica gel to remove the catalyst, followed by solvent evaporation.

-

Purification of the crude product would be achieved by column chromatography.

Conclusion: A Versatile Toolkit for a Privileged Scaffold

The synthesis of this compound is achievable through a variety of robust and adaptable methods. The classical Van Leusen synthesis offers a reliable and well-understood pathway, while modern [3+2] cycloaddition and rhodium-catalyzed approaches provide highly efficient and regioselective alternatives. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and the specific requirements of the research program. The methodologies outlined in this guide provide a comprehensive toolkit for accessing this valuable building block, enabling further exploration of the rich chemical and biological landscape of oxazole-containing molecules.

References

-

Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Lett.1972 , 13 (23), 2369–2372. [Link]

-

Van Leusen Reaction. Wikipedia. [Link]

-

Van Leusen Reaction. Name Reaction Chemistry. [Link]

-

Li, W.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1594. [Link]

-

Chavan, S. P.; et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2023 , 88 (5), 2749–2757. [Link]

-

Shi, B.; et al. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. J. Org. Chem.2010 , 75 (1), 152–161. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Li, W.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Chavan, S. P.; et al. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

-

van leusen oxazole synthesis. Organic Chemistry Portal. [Link]

-

Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]

-

Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Royal Society of Chemistry. [Link]

-

Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. ResearchGate. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

-

"Rhodium-Catalyzed C–H Activation for the Synthesis, Elaboration, and A" by Danielle Confair. EliScholar - Yale University. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed. [Link]

-

Biological Importance of Oxazoles. Allied Academies. [Link]

-

Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PubMed Central. [Link]

-

SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE. The Davies Group - ScholarBlogs. [Link]

-

Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. Chemical Science (RSC Publishing). [Link]

-

Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement. NIH. [Link]

-

Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journals. [Link]

-

Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. ResearchGate. [Link]

-

Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. ResearchGate. [Link]

-

General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. [Link]

-

Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. ResearchGate. [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-Oxazolecarboxylate: Properties, Synthesis, and Applications

Introduction

Ethyl 5-oxazolecarboxylate is a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. Its unique electronic and structural features make it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of ethyl 5-oxazolecarboxylate, with a particular focus on its role in pharmaceutical development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of ethyl 5-oxazolecarboxylate is essential for its effective use in research and development.

Physical and Chemical Properties

Ethyl 5-oxazolecarboxylate is a colorless to yellow liquid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 5-Oxazolecarboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₃ | [2] |

| Molecular Weight | 141.12 g/mol | [2] |

| CAS Number | 118994-89-1 | [2] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Density | 1.163 g/mL at 25 °C | [2] |

| Boiling Point | 202 °C at 760 mmHg | [3] |

| Flash Point | 79.4 °C | [2] |

| Refractive Index (n20/D) | 1.468 | [2] |

| Water Solubility | 35 g/L at 25 °C | [3] |

Solubility in Organic Solvents: Based on the general properties of ethyl esters, ethyl 5-oxazolecarboxylate is expected to be soluble in a wide range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and polar aprotic solvents (dimethyl sulfoxide, dimethylformamide).[4][5][6]

Spectroscopic Data

The structural elucidation of ethyl 5-oxazolecarboxylate and its derivatives relies on a combination of spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the oxazole ring and the ethyl ester group.[7][8]

Table 2: Predicted ¹H NMR Spectral Data for Ethyl 5-Oxazolecarboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H2 (oxazole ring) |

| ~7.8 | s | 1H | H4 (oxazole ring) |

| 4.41 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 5-Oxazolecarboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~152 | C2 (oxazole ring) |

| ~145 | C5 (oxazole ring) |

| ~130 | C4 (oxazole ring) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands for Ethyl 5-Oxazolecarboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Strong | C=N and C=C stretch (oxazole ring) |

| ~1250-1000 | Strong | C-O stretch (ester and oxazole ring) |

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethyl 5-oxazolecarboxylate would be expected to show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a prominent peak at m/z 96, and the loss of the entire ester group (-COOCH₂CH₃, m/z 73) to yield a fragment at m/z 68.[2][9][10]

Synthesis of Ethyl 5-Oxazolecarboxylate

Several synthetic routes to the oxazole core have been developed. A common and efficient method for the preparation of ethyl 5-oxazolecarboxylate involves the reaction of an appropriate precursor with ethyl isocyanoacetate.[11]

Synthesis from Ethyl Isocyanoacetate and Triethyl Orthoformate

This method provides a direct route to the target molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR [m.chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pharmacy180.com [pharmacy180.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

ethyl oxazole-5-carboxylate spectroscopic data analysis

An In-depth Technical Guide to the Spectroscopic Data Analysis of Ethyl 5-Oxazolecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 5-oxazolecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth examination of the principles and practical application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and characterization of this molecule. By synthesizing theoretical underpinnings with field-proven insights, this guide explains the causality behind experimental choices and demonstrates how an integrated spectroscopic approach forms a self-validating system for compound verification. Detailed experimental protocols, data interpretation, and visual aids are provided to empower scientists in their analytical workflows.

Molecular Structure: Ethyl 5-Oxazolecarboxylate

Ethyl 5-oxazolecarboxylate (C₆H₇NO₃, Molecular Weight: 141.12 g/mol ) is comprised of a five-membered oxazole ring substituted at the 5-position with an ethyl carboxylate group. The unique electronic environment of the aromatic oxazole ring and the ester functionality gives rise to a distinct spectroscopic fingerprint, which we will dissect in the subsequent sections.

Caption: Molecular Structure of Ethyl 5-Oxazolecarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles & Experimental Causality

Proton NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). For a molecule like ethyl 5-oxazolecarboxylate, the chemical shifts (δ) are highly influenced by the electronic effects of the oxazole ring (an electron-withdrawing aromatic system) and the ester group. The n+1 rule is a predictive tool used to determine the multiplicity of a signal, where 'n' is the number of equivalent protons on adjacent carbons.[1]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 5-oxazolecarboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate calibration of the chemical shift scale.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the peaks to determine the relative proton ratios.

-

Data Interpretation and Discussion

The ¹H NMR spectrum of ethyl 5-oxazolecarboxylate is expected to show four distinct signals corresponding to the four unique proton environments.

-

Oxazole Ring Protons (H-2 and H-4): The oxazole ring contains two protons directly attached to carbon atoms, H-2 and H-4. Due to the aromatic and electron-withdrawing nature of the ring, these protons are significantly deshielded and appear far downfield as sharp singlets, as they have no adjacent protons to couple with. The proton at the C-2 position is typically the most downfield due to its proximity to both the ring oxygen and nitrogen.

-

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two signals:

-

A quartet corresponding to the methylene protons (-OCH₂-). These protons are adjacent to the three protons of the methyl group (n=3), resulting in a splitting pattern of n+1 = 4 peaks (a quartet). Their chemical shift is downfield (around 3.7-4.1 ppm) due to the deshielding effect of the adjacent ester oxygen.[2][3]

-

A triplet corresponding to the methyl protons (-CH₃). These protons are adjacent to the two protons of the methylene group (n=2), resulting in a splitting pattern of n+1 = 3 peaks (a triplet). This signal appears further upfield.[3][4]

-

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | Singlet | 1H | H-2 (Oxazole) | Deshielded by adjacent O and N atoms in the aromatic ring. |

| ~7.8 | Singlet | 1H | H-4 (Oxazole) | Deshielded by aromatic ring current. |

| ~4.4 | Quartet | 2H | -OCH₂ CH₃ | Deshielded by adjacent oxygen; split by neighboring CH₃ group.[2] |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | Shielded relative to other protons; split by neighboring CH₂ group.[3] |

Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles & Experimental Causality

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. Carbons in electron-poor environments (e.g., carbonyls, aromatic carbons attached to heteroatoms) are deshielded and appear at higher chemical shifts (downfield).[5]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard method where all ¹³C-¹H couplings are removed, resulting in a spectrum where each unique carbon appears as a single line.

-

The spectral width must be set appropriately (e.g., 0-200 ppm) to capture all carbon signals, from the upfield aliphatic carbons to the downfield carbonyl carbon.

-

A greater number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Interpretation and Discussion

The proton-decoupled ¹³C NMR spectrum of ethyl 5-oxazolecarboxylate will display six distinct signals, one for each unique carbon atom.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen. It will appear as a singlet at the far downfield end of the spectrum, typically in the 160-175 ppm range.[6]

-

Oxazole Ring Carbons (C-2, C-4, C-5): The chemical shifts of the oxazole ring carbons are influenced by the electronegativity of the adjacent heteroatoms and their position within the aromatic system.[5]

-

C-2: Flanked by oxygen and nitrogen, C-2 is highly deshielded.

-

C-5: Attached to the ester group and the ring oxygen, C-5 is also significantly deshielded.

-

C-4: Typically appears at a lower chemical shift compared to C-2 and C-5.

-

-

Ethyl Group Carbons (-OCH₂CH₃):

-

The methylene carbon (-C H₂-) is directly attached to the electronegative oxygen atom and will be more deshielded than the methyl carbon.

-

The methyl carbon (-C H₃) is the most shielded carbon and will appear at the far upfield end of the spectrum.

-

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C =O (Ester) | Highly deshielded due to double bond to oxygen. |

| ~152 | C -2 (Oxazole) | Deshielded by adjacent O and N atoms.[5] |

| ~145 | C -4 (Oxazole) | Aromatic carbon adjacent to nitrogen. |

| ~135 | C -5 (Oxazole) | Aromatic carbon attached to the ester substituent and ring oxygen. |

| ~61 | -OC H₂CH₃ | Deshielded by attachment to electronegative oxygen. |

| ~14 | -OCH₂C H₃ | Aliphatic carbon, most shielded in the molecule. |

Note: Data is interpreted based on typical chemical shifts for oxazole and ester functionalities.[5][6]

Infrared (IR) Spectroscopy

Core Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹). This makes IR spectroscopy an excellent tool for identifying the presence or absence of key functional groups.[7] For ethyl 5-oxazolecarboxylate, the most prominent features will be from the ester and the aromatic oxazole ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure good contact between the sample and the crystal. This method is fast, requires minimal sample, and is non-destructive.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

-

Data Interpretation and Discussion

The IR spectrum provides a functional group fingerprint of the molecule.

-

C=O Stretch (Ester): The most intense and easily identifiable peak in the spectrum will be the carbonyl stretch of the ester group. For an aliphatic ester, this appears as a strong, sharp absorption band in the range of 1750-1735 cm⁻¹.[2]

-

C-O Stretches (Ester): Two distinct C-O stretching vibrations are expected for the ester group, typically appearing in the 1300-1000 cm⁻¹ region.[2]

-

C=N and C=C Stretches (Oxazole Ring): The aromatic oxazole ring will exhibit C=N and C=C stretching vibrations. These typically appear as medium to weak bands in the 1650-1450 cm⁻¹ region.

-

C-H Stretches:

-

Aromatic C-H Stretch: The C-H bonds on the oxazole ring will show stretching vibrations slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]

-

Aliphatic C-H Stretch: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

-

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3120 | Weak-Medium | C-H Stretch | Aromatic (Oxazole) |

| ~2980 | Medium | C-H Stretch | Aliphatic (Ethyl) |

| ~1740 | Strong, Sharp | C=O Stretch | Ester |

| ~1600-1450 | Medium-Weak | C=C, C=N Stretches | Aromatic (Oxazole) |

| ~1250, ~1100 | Strong | C-O Stretches | Ester |

Mass Spectrometry (MS)

Core Principles & Experimental Causality

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This high-energy molecular ion is often unstable and undergoes fragmentation into smaller, charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum of relative ion abundance versus m/z. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing crucial information about the molecule's structure and connectivity.[8]

Experimental Protocol: EI-MS

-

Sample Introduction: Inject a very small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the instrument, often via a Gas Chromatography (GC) system or a direct insertion probe. The sample is vaporized in a high-vacuum source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them according to their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Data Interpretation and Discussion

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. For ethyl 5-oxazolecarboxylate (C₆H₇NO₃), this peak will be observed at m/z = 141. Its presence is critical for confirming the molecular weight.

-

Key Fragmentation Pathways: The fragmentation pattern is a composite of cleavages characteristic of both the ethyl ester and the oxazole ring.

-

Ester Fragmentation: Esters undergo characteristic cleavages next to the carbonyl group.[9]

-

Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O single bond results in the formation of an acylium ion at m/z = 96 ([M - 45]⁺).

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available, this is a common pathway. However, in this specific structure, a classical McLafferty rearrangement is not possible.

-

Loss of the Ester Group: Cleavage can also result in the loss of the entire -COOEt group.

-

-

Oxazole Ring Fragmentation: Oxazole rings can fragment through complex rearrangements. A common initial step is the loss of CO, followed by the loss of HCN or related fragments.[10] The introduction of a substituent significantly influences the fragmentation pattern.[10]

-

Caption: Proposed EI-MS Fragmentation of Ethyl 5-Oxazolecarboxylate.

Data Summary: Mass Spectrometry

| m/z | Proposed Fragment Ion | Identity |

| 141 | [C₆H₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₄H₃NO₃]⁺• | [M - C₂H₄]⁺• (from ethyl group) |

| 96 | [C₄H₂NO]⁺ | [M - •OC₂H₅]⁺ |

| 68 | [C₃H₂N]⁺• | [M - •OC₂H₅ - CO]⁺• |

Integrated Spectroscopic Analysis: A Self-Validating System

No single analytical technique can unambiguously determine a chemical structure with absolute certainty. The true power of spectroscopic analysis lies in the integration of multiple, orthogonal techniques.

-

MS provides the molecular weight (m/z 141) and key structural fragments.

-

IR confirms the presence of essential functional groups: an ester (C=O at ~1740 cm⁻¹) and an aromatic system (C-H > 3000 cm⁻¹, C=C/C=N at ~1600-1450 cm⁻¹).

-

¹³C NMR confirms the carbon count (6 unique signals) and types: a carbonyl (~160 ppm), three aromatic carbons, and two aliphatic carbons, consistent with the proposed structure.

-

¹H NMR provides the final, detailed proof. It confirms the proton count, the presence of an ethyl group (a quartet and a triplet with a 2:3 integration ratio), and two isolated aromatic protons (two singlets), perfectly matching the structure of ethyl 5-oxazolecarboxylate.

References

-

Mass Spectrometry of Oxazoles. HETEROCYCLES, Vol. 14, No. 6, 1980. 10

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

-

Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels, ACS Publications.

-

ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum. ChemicalBook.

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. IARJSET.

-

IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist.

-

Carbon-13 nuclear magnetic resonance spectra of oxazoles. (1979). Canadian Journal of Chemistry.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

-

mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Chemistry.

-

Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate.

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. The Royal Society of Chemistry.

-

Spectroscopy Tutorial: Esters. UCLA Chemistry.

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. The Royal Society of Chemistry.

-

¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

-

¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database.

-

Ethyl 5-oxazolecarboxylate 96%. Sigma-Aldrich.

-

GCMS Section 6.14 - Fragmentation of Esters. Whitman College.

-

NMR of ethyl ethanoate for A-level Chemistry. (2024). YouTube.

-

Interpreting Proton NMR Spectra. (2023). Chemistry LibreTexts.

-

ethyl ethanoate low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.

-

Table of Characteristic IR Absorptions. University of Pardubice.

Sources

- 1. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

1H NMR spectrum of ethyl oxazole-5-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl Oxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's electronic architecture and its NMR signature. We will deconstruct the spectrum proton-by-proton, present a robust protocol for data acquisition that ensures spectral fidelity, and explore advanced techniques for unambiguous structural verification. The insights provided herein are grounded in established spectroscopic principles and are intended to serve as a practical reference for the structural elucidation of substituted oxazole systems.

Strategic Importance of NMR in Heterocyclic Structural Elucidation

In drug discovery and development, the precise characterization of molecular structure is non-negotiable. Heterocyclic scaffolds, such as the oxazole ring system, are privileged structures due to their diverse biological activities and favorable physicochemical properties.[1] this compound serves as a versatile intermediate, and its purity and isomeric integrity are paramount. ¹H NMR spectroscopy is the primary analytical tool for this purpose, offering an unparalleled, non-destructive window into the molecular framework. It allows for the confirmation of identity, assessment of purity, and elucidation of the substitution pattern on the heterocyclic core, which is critical for establishing structure-activity relationships (SAR).[2]

Molecular Architecture and Electronic Environment

To accurately interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic environment of each proton. This compound consists of a five-membered aromatic oxazole ring substituted at the C5 position with an ethyl carboxylate group.[3]

-

Oxazole Ring: The ring is aromatic, containing two heteroatoms, oxygen and nitrogen. The electronegative oxygen and nitrogen atoms significantly influence the electron density distribution within the ring, generally deshielding the ring protons.[4]

-

Ethyl Carboxylate Group: This is an electron-withdrawing group, which further influences the electron density of the oxazole ring, particularly at adjacent positions. The ester functionality itself has a distinct signature, with protons on the ethyl chain being influenced by the adjacent oxygen atom.

Below is the annotated molecular structure of this compound.

Caption: Molecular structure of this compound with key protons labeled.

Deconstructing the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is relatively simple and displays four distinct signals, each corresponding to a unique proton environment.

The Aromatic Region: Oxazole Ring Protons

The two protons on the oxazole ring, H-2 and H-4, resonate in the downfield region of the spectrum, which is characteristic of aromatic protons.[4]

-

H-2 Proton (δ ≈ 8.3-8.5 ppm, singlet): The proton at the C2 position is adjacent to both the ring oxygen and nitrogen atoms. This environment is highly electron-deficient, leading to significant deshielding and a chemical shift in the far downfield region. In substituted oxazoles, the H-2 proton typically appears as a sharp singlet, as it is too distant to exhibit significant coupling with H-4.[5]

-

H-4 Proton (δ ≈ 7.7-7.9 ppm, singlet): The proton at the C4 position is adjacent to the ring nitrogen and the carbon bearing the ethyl carboxylate group. While still in the aromatic region, it is generally found slightly upfield compared to H-2. The electron-withdrawing nature of the C5-substituent contributes to its deshielded character. Like H-2, it appears as a singlet due to the lack of adjacent protons for coupling.

The Aliphatic Region: Ethyl Ester Protons

The protons of the ethyl group give rise to two signals in the upfield region, with characteristic splitting patterns due to spin-spin coupling.[6]

-

Methylene Protons (-OCH₂-, Hₐ, δ ≈ 4.3-4.5 ppm, quartet): These two protons are directly attached to an oxygen atom, which is strongly deshielding, shifting their resonance downfield compared to a typical alkyl chain.[7] According to the n+1 rule, their signal is split into a quartet by the three adjacent methyl protons (n=3, so 3+1=4). The typical coupling constant (³J) for such free-rotating ethyl groups is approximately 7.1 Hz.[8]

-

Methyl Protons (-CH₃, Hₑ, δ ≈ 1.3-1.5 ppm, triplet): These three protons are in a standard aliphatic environment but are influenced by the nearby ester functionality. Their signal is split into a triplet by the two adjacent methylene protons (n=2, so 2+1=3), exhibiting the same coupling constant (³J ≈ 7.1 Hz) as the quartet.[6][7]

Integration and Stoichiometry

The relative areas under each of the four signals provide a quantitative measure of the number of protons giving rise to that signal. For this compound, the expected integration ratio is 1 : 1 : 2 : 3 (H-2 : H-4 : -CH₂- : -CH₃-), which serves as a powerful internal validation of the assigned structure.[2]

Summary of Spectral Data and Coupling Network

The expected ¹H NMR spectral data for this compound is summarized in the table below.

| Proton Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | Oxazole Ring | ~ 8.40 | Singlet (s) | - | 1H |

| H-4 | Oxazole Ring | ~ 7.80 | Singlet (s) | - | 1H |

| Hₐ | -OCH₂ CH₃ | ~ 4.40 | Quartet (q) | ~ 7.1 | 2H |

| Hₑ | -OCH₂CH₃ | ~ 1.40 | Triplet (t) | ~ 7.1 | 3H |

The spin-spin coupling is confined to the ethyl group, as visualized in the diagram below.

Caption: ¹H-¹H spin-spin coupling network in this compound.

Protocol for High-Fidelity Spectrum Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is critical for accurate analysis. The following protocol outlines a self-validating system for obtaining reliable data.

Objective: To obtain a publication-quality ¹H NMR spectrum of this compound for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides the reference signal at 0.00 ppm.[9]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Calibration (for a 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and is validated by observing the peak shape of the TMS or solvent signal. A narrow half-height width is desired.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

-

Use a relaxation delay of 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) is required.

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) data. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the averaged FID to convert the data from the time domain to the frequency domain.[8]

-

Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

-

Perform baseline correction to remove any broad distortions.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and normalize the values to obtain the relative proton ratios.

-

Advanced Structural Verification

For unequivocal structural proof, especially in complex molecules or isomeric mixtures, two-dimensional (2D) NMR experiments are invaluable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene quartet (~4.40 ppm) and the methyl triplet (~1.40 ppm), definitively confirming their connectivity within the ethyl group.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the assignment of the ¹³C spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the H-4 proton to the ester carbonyl carbon, confirming the C5 substitution pattern.[1]

Conclusion

The ¹H NMR spectrum of this compound is a distinct and highly informative fingerprint of its molecular structure. The characteristic downfield singlets for the oxazole protons (H-2 and H-4) and the classic quartet-triplet pattern for the ethyl ester group provide a clear and unambiguous signature. By understanding the underlying principles of chemical shifts, spin-spin coupling, and integration, and by employing robust experimental protocols, researchers can confidently use ¹H NMR to verify the identity, purity, and structure of this important heterocyclic compound, ensuring the integrity of their scientific endeavors.

References

-

SciELO. (n.d.). 1H-[5][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H -. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

UCLA. (n.d.). Esters. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-oxazole-5-carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

Chad's Prep. (2018). Interpreting NMR Example 1. Retrieved from [Link]

-

Allery Chemistry. (2024). NMR of ethyl ethanoate for A-level Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Retrieved from [Link]

-

Wiley Online Library. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

PubChem. (n.d.). Oxazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 5.17: Uses of ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromaticity. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of a poly(2-ethyl-2-oxazoline) FurMal-PEtOx obtained.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aromaticity - Wikipedia [en.wikipedia.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. scielo.br [scielo.br]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the FT-IR Analysis of Ethyl 5-Oxazolecarboxylate

Foreword: The Molecular Blueprint in Vibrations

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Ethyl 5-oxazolecarboxylate, a molecule integrating an aromatic oxazole ring with an ester functional group, serves as a valuable building block in medicinal chemistry.[1] Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for its structural verification and quality assessment. This guide moves beyond a simple recitation of procedures; it provides a foundational understanding of why specific analytical choices are made and how to interpret the resulting spectrum with confidence. We will explore the molecule's vibrational signature, detail a robust analytical protocol, and provide the necessary framework for researchers to apply these principles in their own work.

Theoretical Foundation: Assigning Vibrations to Structure

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites discrete vibrational modes within its covalent bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making the resulting spectrum a unique "fingerprint" of the compound.[2][3]

For Ethyl 5-Oxazolecarboxylate, we anticipate characteristic vibrations from three primary regions of the molecule:

-

The Ethyl Ester Group (-COOCH₂CH₃): This group is defined by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches. The carbonyl absorption is one of the most intense and diagnostic peaks in the spectrum.[4][5][6]

-

The Oxazole Ring: This five-membered aromatic heterocycle contributes several characteristic vibrations, including C=C and C=N double bond stretching, as well as in-plane and out-of-plane bending modes of the ring C-H bonds.[7][8][9]

-

The Alkyl Chain (-CH₂CH₃): The ethyl group will produce characteristic C-H stretching and bending vibrations.

Understanding where to expect these absorptions is the first step in a rigorous spectral interpretation.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. Attenuated Total Reflectance (ATR) has become the preferred sampling technique for both liquid and solid samples due to its minimal sample preparation requirements and high reproducibility.[10][11]

Detailed Step-by-Step Methodology (ATR-FTIR)

-

Instrument Preparation & Background Scan:

-

Step 1.1: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. The internal environment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Step 1.2: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by acquiring a preliminary scan.

-

Step 1.3: Acquire a background spectrum. This critical step measures the ambient environment (atmosphere, ATR crystal) and is automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are reported.[12] A typical background scan consists of 64 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Step 2.1: Place a small amount of the ethyl 5-oxazolecarboxylate sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the clean ATR crystal.

-

Step 2.2: If the sample is a solid, lower the ATR press and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[11]

-

Step 2.3: Acquire the sample spectrum using the same acquisition parameters as the background (e.g., 64 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Cleanup:

-

Step 3.1: The instrument software will automatically perform the background subtraction.

-

Step 3.2: If necessary, apply an ATR correction algorithm. This mathematical function corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.[10]

-

Step 3.3: Thoroughly clean the sample from the ATR crystal and press using a suitable solvent and lint-free wipes.

-

Workflow for FT-IR Analysis

The entire process, from sample handling to final interpretation, can be visualized as a systematic workflow.

Caption: Workflow of ATR-FT-IR analysis from preparation to interpretation.

Data Presentation and Spectral Interpretation

The power of FT-IR lies in the correlation of specific absorption bands with known molecular functional groups.[13][14] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter containing complex vibrations unique to the overall molecular structure.[2][15]

Summary of Characteristic Vibrational Frequencies

The following table summarizes the expected key absorption bands for ethyl 5-oxazolecarboxylate, based on established group frequencies for esters and heterocyclic systems.[4][5][8]

| Expected Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity | Rationale & Comments |

| ~3120 - 3100 | C-H Stretch | Medium to Weak | Aromatic-like C-H stretch from the oxazole ring. |

| ~2980 - 2850 | C-H Stretch | Medium | Asymmetric and symmetric stretching of C-H bonds in the ethyl (-CH₂CH₃) group.[15] |

| ~1735 - 1720 | C=O Stretch (Ester) | Strong, Sharp | This is the most prominent peak. Its position is characteristic of an α,β-unsaturated or aromatic ester due to conjugation with the oxazole ring, which slightly lowers the frequency from a typical saturated ester (1750-1735 cm⁻¹).[4][16] |

| ~1610 - 1500 | C=N and C=C Stretch | Medium to Strong | Overlapping stretching vibrations of the double bonds within the oxazole ring structure. |

| ~1470 - 1440 | C-H Bend | Medium | Scissoring and bending vibrations of the methylene (-CH₂) group. |

| ~1390 - 1370 | C-H Bend | Medium | Bending vibrations of the methyl (-CH₃) group. |

| ~1300 - 1200 | Asymmetric C-O-C Stretch (Ester) | Strong | Characteristic stretch of the C(=O)-O portion of the ester linkage. Often referred to as the first of the two C-O ester bands.[5][6][17] |

| ~1150 - 1050 | Symmetric O-C-C Stretch (Ester) | Strong | Characteristic stretch of the O-C₂H₅ portion of the ester linkage. This is the second strong C-O band.[5][17] |

| Below 1000 | Ring Bending / Deformation | Medium to Weak | Complex vibrations involving the entire oxazole ring structure, contributing to the unique fingerprint region. |

A Self-Validating Interpretation

A trustworthy interpretation relies on a self-validating system where multiple pieces of evidence converge. For ethyl 5-oxazolecarboxylate, a positive identification requires:

-

Presence of Key Groups: The spectrum must show the strong, sharp ester C=O peak (~1725 cm⁻¹), the two strong and broad C-O stretches in the 1300-1050 cm⁻¹ range, and the aliphatic C-H stretches below 3000 cm⁻¹.

-

Evidence of Heterocycle: The presence of the weaker C-H stretch above 3000 cm⁻¹ and the C=N/C=C absorptions in the 1610-1500 cm⁻¹ region confirms the aromatic-like ring.

-

Absence of Other Groups: The absence of a broad O-H band (3500-3200 cm⁻¹) confirms the sample is not a carboxylic acid. The absence of N-H bands (~3400 cm⁻¹) rules out primary or secondary amines/amides.[15]

By confirming both the presence of expected functional groups and the absence of unexpected ones, the FT-IR analysis provides a robust and reliable confirmation of the molecular structure. Comparison to a verified reference spectrum from a database like the NIST Chemistry WebBook, if available, provides the highest level of confidence.[18][19]

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Maya, M. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate. Retrieved from [Link]

-

Singh, S. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics, 155(18). Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Clark, J. (2015). Interpretation of the infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Alessandrini, S., et al. (2023). Computed vibrational frequencies of oxazole and t-vinylisocyanate... ResearchGate. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]

-

International Journal of Current Research and Review. (2012). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

-

Lin-Vien, D., et al. (1991). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2014). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Retrieved from [Link]

-

Suaniti, N. M. (2021). Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. ResearchGate. Retrieved from [Link]

-

NIST. (2018). Oxazole. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

-

Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

ResearchGate. (2018). ATR-FTIR spectra... Retrieved from [Link]

-

All 'bout Chemistry. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2020). FT-IR spectrum of the ethyl... Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook Documentation. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 5-oxazolecarboxylate (96%). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link]

Sources

- 1. ETHYL OXAZOLE-5-CARBOXYLATE | 118994-89-1 [chemicalbook.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azooptics.com [azooptics.com]

- 15. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. youtube.com [youtube.com]

- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 18. Welcome to the NIST WebBook [webbook.nist.gov]

- 19. Quantitative Infrared Database [webbook.nist.gov]

mass spectrometry of ethyl oxazole-5-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl Oxazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] We delve into the fundamental principles governing its ionization and fragmentation, offering researchers, scientists, and drug development professionals a robust framework for its analysis. This document moves beyond procedural outlines to explain the causal mechanisms behind fragmentation pathways and the rationale for selecting specific analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols, data interpretation strategies, and advanced visualizations are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound (C₆H₇NO₃, MW: 141.12 g/mol ) is a key building block in organic synthesis.[1] The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Accurate structural confirmation and purity assessment are therefore critical during the synthesis and application of its derivatives. Mass spectrometry serves as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This guide will illuminate the characteristic mass spectrometric signature of this compound, providing a foundational reference for its unambiguous identification.

Molecular Structure and Ionization Propensity

The structure of this compound features two key components that dictate its mass spectrometric behavior: the aromatic oxazole ring and the ethyl ester functional group.

-

Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The ring itself is relatively stable, but susceptible to characteristic cleavage patterns under energetic ionization conditions.[3]

-

Ethyl Ester Group (-COOCH₂CH₃): This group is prone to well-established fragmentation pathways, often dominating the initial fragmentation events in an electron ionization (EI) spectrum.[4][5]

The choice of ionization technique is paramount. For volatile, thermally stable compounds like this, GC-MS with Electron Ionization (EI) is a powerful method for generating detailed, reproducible fragmentation spectra for library matching. Alternatively, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) is ideal for analyzing the intact molecule, typically by forming the protonated molecular ion, [M+H]⁺.[6]

Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap

Under standard 70 eV EI conditions, this compound undergoes extensive and predictable fragmentation. The resulting mass spectrum is a fingerprint, revealing the connectivity of the molecule. The molecular ion (M⁺•) is expected at m/z 141 .

Primary Fragmentation Pathways

The initial fragmentation events are largely driven by the instability of the molecular ion and the presence of the ethyl ester group.[5]

-

Loss of the Ethoxy Radical (•OCH₂CH₃): The most characteristic fragmentation of ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass 45). This results in the formation of a highly stable oxazole-5-carbonylium ion. This fragment is often the base peak in the spectrum.

-

[M - 45]⁺ → m/z 96

-

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: This common rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For ethyl esters, this results in the loss of ethylene (mass 28).

-

[M - 28]⁺• → m/z 113

-

-

Alpha-Cleavage with Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ester oxygen can lead to the loss of the ethyl group (mass 29).

-

[M - 29]⁺ → m/z 112

-

Secondary Fragmentation: Unraveling the Oxazole Ring

The primary fragment ions, particularly the stable acylium ion at m/z 96, undergo further fragmentation, providing insight into the structure of the heterocyclic core. This behavior is consistent with established fragmentation patterns of oxazole derivatives.[3]

-

Decarbonylation of the Acylium Ion: The ion at m/z 96 readily loses a molecule of carbon monoxide (CO, mass 28) to form the C₄H₃NO⁺• ion.

-

[m/z 96 - 28]⁺• → m/z 68

-

-

Ring Cleavage: The oxazole ring itself can fragment. The ion at m/z 68 may subsequently lose hydrogen cyanide (HCN, mass 27).

-

[m/z 68 - 27]⁺ → m/z 41

-

Summary of Key EI Fragments

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 141 | [C₆H₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₄H₃NO₃]⁺• | M⁺• - C₂H₄ (McLafferty Rearrangement) |

| 96 | [C₄H₂NO₂]⁺ | M⁺• - •OCH₂CH₃ (Loss of Ethoxy Radical) |

| 68 | [C₃H₂NO]⁺• | [m/z 96]⁺ - CO (Decarbonylation) |

| 41 | [C₂H₃N]⁺• | [m/z 68]⁺• - HCN (Ring Fragmentation) |

Visualizing EI Fragmentation

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach

When coupled with liquid chromatography, ESI provides a soft ionization method that is ideal for confirming molecular weight. In positive ion mode, this compound is expected to readily accept a proton, primarily on the oxazole nitrogen atom, to form the protonated molecule [M+H]⁺.

-

[M+H]⁺ → m/z 142

This observation is confirmed by supplier data.[6] Tandem mass spectrometry (MS/MS) of the m/z 142 precursor ion can be used to elicit structurally informative fragments. Collision-induced dissociation (CID) would likely induce the neutral loss of ethylene (C₂H₄, 28 Da) and ethanol (C₂H₅OH, 46 Da).

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust, reproducible data for the analysis of this compound.

GC-MS Analysis Protocol

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

GC System:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

-

MS System:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-250.

-

LC-MS/MS Analysis Protocol

-

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol. Further dilute 1:100 in the initial mobile phase.

-

LC System:

-

Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-